molecular formula C9H9IO4 B3053603 3-Iodo-4,5-dimethoxybenzoic acid CAS No. 5468-22-4

3-Iodo-4,5-dimethoxybenzoic acid

Cat. No. B3053603
CAS RN: 5468-22-4
M. Wt: 308.07 g/mol
InChI Key: YMKITVMTSMYARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4,5-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9IO4 and a molar mass of 308.074 g/mol . It belongs to the class of benzoic acid derivatives and contains iodine and methoxy functional groups. The compound’s structure consists of a benzene ring substituted with two methoxy groups (at positions 4 and 5) and an iodine atom (at position 3).


Synthesis Analysis

The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and reacting them with appropriate amine derivatives. The obtained products are then purified and characterized using techniques such as IR spectroscopy , 1H NMR , 13C NMR , and elemental analysis .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

3-Iodo-4,5-dimethoxybenzoic acid is involved in Suzuki cross-coupling reactions, a type of chemical reaction that is significant in the field of organic chemistry. This reaction is used for the synthesis of biaryls, which are essential components in many pharmaceuticals and organic materials. Chaumeil, Signorella, and Drian (2000) demonstrated the optimization of this process using 3-iodo-4-methoxybenzoic acid methylester, achieving good yields under specific conditions (Chaumeil, Signorella, & Drian, 2000).

Synthesis of Macrolides and Zearalenone

Another application of compounds related to this compound is in the synthesis of macrolides and Zearalenone, a mycotoxin. Takahashi, Nagashima, and Tsuji (1980) described the palladium-catalyzed carbonylation of derivatives of this acid, leading to the production of important intermediates in the synthesis of these compounds (Takahashi, Nagashima, & Tsuji, 1980).

Synthesis of Antibiotic Components

The synthesis of components found in calichemicin antibiotics also utilizes derivatives of this compound. Laak and Scharf (1989) discussed the synthesis of polysubstituted aromatic carboxylic acids, which are key constituents in these antibiotics, from related compounds (Laak & Scharf, 1989).

Crystal Structure Analysis

This compound also finds use in crystallography for analyzing molecular structures. Lynch et al. (1994) studied the crystal structure of 3,5-dimethoxybenzoic acid, a related compound, which helps in understanding the physical and chemical properties of these substances (Lynch, Smith, Byriel, & Kennard, 1994).

Thermodynamic Studies

Thermodynamic properties of iodo-substituted benzoic acids, including this compound, have been studied to understand their sublimation and fusion behaviors. This is crucial for applications in materials science and engineering. Tan and Sabbah (1994) investigated these properties using calorimetric methods (Tan & Sabbah, 1994).

properties

IUPAC Name

3-iodo-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKITVMTSMYARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282300
Record name 3-iodo-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5468-22-4
Record name NSC25376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-iodo-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-iodo-4,5-dimethoxybenzaldehyde (25.0 g, 85.6 mmol) in CH3CN (800 mL) at room temperature, was added a solution of sulfamic acid (10.65 g, 109 mmol) in H2O (135 mL). To this was added, dropwise, a solution of NaClO2 (12.65 g, 112 mmol) in H2O (135 mL) over 20 min period. After stirring for a further 30 min at room temperature, the solvent was removed in vacuo. The reaction was diluted with 1.0 M aqueous HCl (700 mL) and extracted with EtOAc (3×300 mL). The combined organic layers were washed with brine (600 mL), dried over Na2SO4 and concentrated in vacuo to give 3,4-dimethoxy-5-iodobenzoic acid (26 g). The product was used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.65 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
12.65 g
Type
reactant
Reaction Step Two
Name
Quantity
135 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-4,5-dimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Iodo-4,5-dimethoxybenzoic acid
Reactant of Route 3
3-Iodo-4,5-dimethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Iodo-4,5-dimethoxybenzoic acid
Reactant of Route 5
3-Iodo-4,5-dimethoxybenzoic acid
Reactant of Route 6
3-Iodo-4,5-dimethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.